7-(Azepan-1-ylmethyl)-5-chloroquinolin-8-ol
CAS No.: 315234-92-5
Cat. No.: VC11797963
Molecular Formula: C16H19ClN2O
Molecular Weight: 290.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 315234-92-5 |
|---|---|
| Molecular Formula | C16H19ClN2O |
| Molecular Weight | 290.79 g/mol |
| IUPAC Name | 7-(azepan-1-ylmethyl)-5-chloroquinolin-8-ol |
| Standard InChI | InChI=1S/C16H19ClN2O/c17-14-10-12(11-19-8-3-1-2-4-9-19)16(20)15-13(14)6-5-7-18-15/h5-7,10,20H,1-4,8-9,11H2 |
| Standard InChI Key | PKUYAMJDZNVBBJ-UHFFFAOYSA-N |
| SMILES | C1CCCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl |
| Canonical SMILES | C1CCCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl |
Introduction
7-(Azepan-1-ylmethyl)-5-chloroquinolin-8-ol, with the CAS number 315234-92-5, is a chemical compound belonging to the quinoline class. It has a molecular formula of C16H19ClN2O and a molecular weight of approximately 290.79 g/mol . This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activities.
Synthesis and Preparation
While specific synthesis methods for 7-(Azepan-1-ylmethyl)-5-chloroquinolin-8-ol are not detailed in the available literature, quinoline derivatives are generally synthesized through various organic reactions such as the Skraup synthesis or the Doebner-Miller reaction. These methods involve the condensation of aniline derivatives with aldehydes or ketones in the presence of acids .
Biological Activity and Potential Applications
Although specific biological activity data for 7-(Azepan-1-ylmethyl)-5-chloroquinolin-8-ol is not readily available, quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties . The presence of the azepan-1-ylmethyl group may influence its interaction with biological targets, potentially enhancing its activity or selectivity.
Safety and Handling
Handling 7-(Azepan-1-ylmethyl)-5-chloroquinolin-8-ol requires caution due to its potential chemical hazards. Safety precautions include wearing protective gloves, clothing, and eye protection. It should be used in well-ventilated areas, and contact with skin or eyes should be avoided. In case of exposure, immediate washing with soap and water is recommended .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume